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What is the basic pharmacological profile of

TAK-285?
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Compound Focus: Tak-285

Get Quote

TAK-285 is a novel, investigational, small-molecule inhibitor that selectively targets and inhibits the

tyrosine kinase activity of both HER2 and EGFR [1] [2] [3].

The table below summarizes its core molecular and preclinical characteristics:

Property

Description

Molecular Target

Primary Mechanism

Key Distinguishing

Feature

IC50 (Enzyme
Assay)

BBB Penetration

Dual inhibitor of HER2 (ErbB2) and EGFR (ErbB1) kinases [1] [2]

Competitive inhibition of ATP-binding site, suppressing receptor

autophosphorylation and downstream signaling (e.g., MAPK, Akt) [1] [3]

Not a substrate for the P-glycoprotein (Pgp) efflux pump [1] [4]

HER2: ~17 nM; EGFR: ~23 nM [2] [5]

Effectively penetrates the blood-brain barrier in preclinical rodent models [1] [3]
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What is the experimental evidence for its efficacy in
brain metastasis models?

The most direct evidence comes from a preclinical study using an intracranially implanted xenograft model

of HER2-positive breast cancer [1] [4].

e Experimental Model: Mice were intracranially injected with BT-474-derived breast cancer cells
engineered to stably express luciferase (BTLUC cells) to allow for in vivo bioluminescence monitoring
of tumor growth [1].

e Treatment Protocol: Animals were treated with TAK-285, lapatinib (a known Pgp substrate), or a
control vehicle.

¢ Key Finding: TAK-285 demonstrated significantly greater inhibition of brain tumor growth
compared to lapatinib [1] [4]. This supports the hypothesis that agents which are not Pgp substrates,
like TAK-285, may be more effective for treating CNS metastases [1].

What were the findings from clinical trials regarding
CNS efficacy?

While preclinical data was promising, subsequent clinical trials revealed challenges in achieving therapeutic

concentrations in the human brain.

e CSF Penetration Confirmed, but Concentration Low: A Phase | study specifically assessed the
cerebrospinal fluid (CSF) distribution of TAK-285 at the recommended Phase Il dose (400 mg twice
daily) [5]. The study confirmed that TAK-285 does cross the blood-brain barrier in humans. However,
the geometric mean steady-state concentration of the unbound (active) drug in the CSF was 1.54
ng/mL (approx. 3.3 nM), which was below the IC50 value of 9.3 ng/mL (approx. 20 nM) required for
inhibiting HER2 tyrosine kinase activity in cells [5].

¢ Clinical Outcome: As a result of the low CNS drug levels, no significant clinical activity against brain
metastases was observed in the trial [5].

o Safety Profile: TAK-285 was generally well-tolerated in clinical trials. The maximum tolerated dose
(MTD) was established as 300 mg twice daily in one study [2] and 400 mg twice daily in another
[5]. Dose-limiting toxicities included diarrhea, hypokalemia, fatigue, and elevated liver
aminotransferases [2] [5].
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What are the potential biomarkers for TAK-285
sensitivity?

Research suggests that the expression levels of HER2 and HER3 can help identify tumors that are most
likely to respond to TAK-285 [3].

¢ Inverse Correlation with HER2/HER3: An analysis of 35 cancer cell lines revealed a strong inverse
correlation between the IC50 of TAK-285 (its potency in inhibiting cell growth) and the mRNA
expression levels of HER2 and HER3 [3]. This means cells with higher levels of HER2 or HER3 were
more sensitive to the drug.

¢ Phospho-HERS3 as a Key Marker: TAK-285-sensitive cell lines exhibited high levels of
phosphorylated HER3 (pHER3). Treatment with TAK-285 reduced pHERS3 and downstream Akt
phosphorylation [3].

e HER2 Drives HER3 Phosphorylation: Using selective inhibitors, it was determined that HER3
phosphorylation in these sensitive cells is primarily driven by HER2, not EGFR, indicating that the
HER2:HERS3 heterodimer is a critical target [3].

¢ Functional Validation: Knockdown of HER3 via siRNA inhibited the growth of TAK-285-sensitive
cells but not insensitive cells, confirming HER3's functional role in the proliferation of susceptible
cancers [3].

The following diagram illustrates the signaling pathway and biomarker relationship that determines cellular

sensitivity to TAK-285.
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How do | set up a key kinase inhibition assay for TAK-

2857

The "HotSpot" kinase assay is a standard method used to profile the specificity and potency of TAK-285 [6].

The workflow below outlines the core steps of this experiment.
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Detailed Protocol:

¢ Kinase and Substrate Preparation: Select a purified kinase panel (e.g., 96 kinases). For
HERZ2/EGFR, the assay is often performed with recombinant kinase domains. A specific peptide
substrate is used for phosphorylation [1] [6].

¢ Reaction Setup: Combine the kinase, TAK-285 (at various concentrations for a dose-response
curve, e.g., from 0.1 nM to 10 uM), and ATP (at a concentration near its Km, typically 10 uM) in a
suitable reaction buffer [6].

¢ Incubation: Allow the phosphorylation reaction to proceed for a set time at room temperature.

¢ Detection: The "HotSpot" assay uses a method to quantify the amount of phosphorylated substrate
produced. Activity is measured by comparing the signal from wells with TAK-285 to control wells
(DMSO vehicle only).

e Data Analysis: Calculate the percentage of remaining kinase activity for each TAK-285
concentration. The data is then fit to a dose-response curve to determine the IC50 value, which is the
concentration of TAK-285 that inhibits 50% of the kinase activity [6].
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Conclusion and Research Context

In summary, TAK-285 serves as a proof-of-concept agent in the field of HER2-positive brain metastasis
research. Its preclinical profile highlights the importance of aveiding Pgp-mediated efflux for CNS activity.
However, clinical translation was limited by insufficient free drug concentrations in the human brain [5].
Current research continues to explore this mechanism, with TAK-285 often used as a reference compound in

computational and structural studies [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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